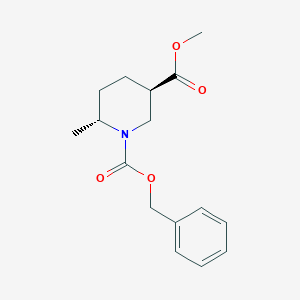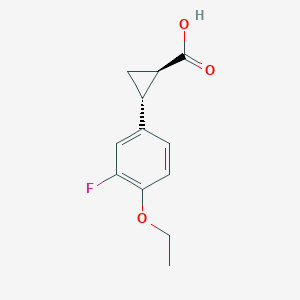
Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-: is an organic compound with a cyclopropane ring substituted with an ethoxy and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- typically involves cyclopropanation reactions. One common method is the Simmons-Smith reaction, where a diiodomethane and zinc-copper couple are used to cyclopropanate an alkene precursor . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings .
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane-containing molecules .
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and specificity of the compound . The ethoxy and fluorophenyl groups can further modulate the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
trans-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a chloro substituent instead of an ethoxy group.
trans-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the ethoxy group, making it less complex.
Uniqueness: The presence of both ethoxy and fluorophenyl groups in Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
(1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKIOWQOTCYRRS-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(5-methoxy-3-methylpyrazol-1-yl)methyl]benzoate](/img/structure/B8065201.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2,4-oxadiazol-5-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8065213.png)
![Tert-butyl 8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B8065233.png)
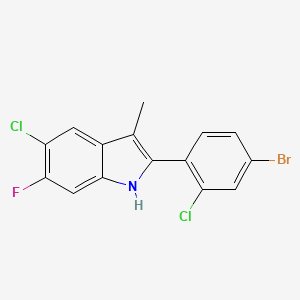
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate](/img/structure/B8065252.png)
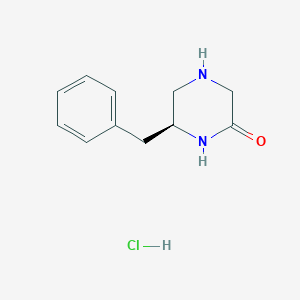
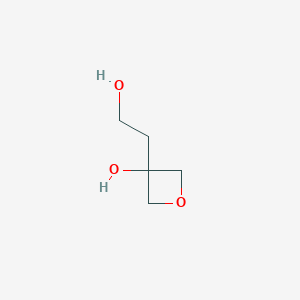
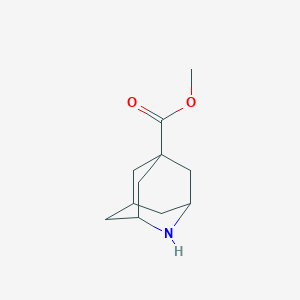
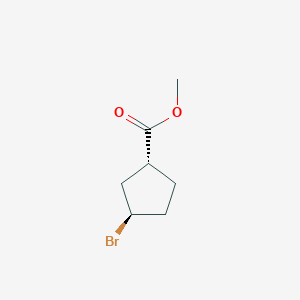

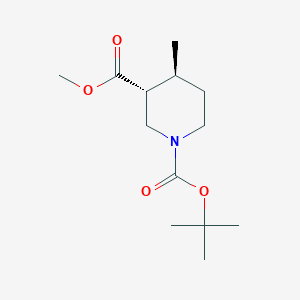
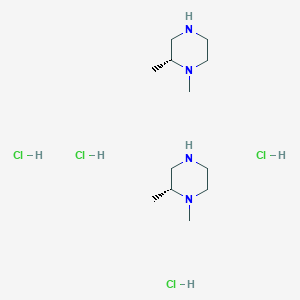
![n-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3s)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B8065291.png)
